6-hexyl-4-phenyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one
Description
6-Hexyl-4-phenyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with a hexyl chain at position 6, a phenyl group at position 4, and a 3,4,5-trimethoxybenzyloxy moiety at position 7. This compound belongs to a class of coumarins modified to enhance biological activity, particularly antitumor properties.
Properties
Molecular Formula |
C31H34O6 |
|---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
6-hexyl-4-phenyl-7-[(3,4,5-trimethoxyphenyl)methoxy]chromen-2-one |
InChI |
InChI=1S/C31H34O6/c1-5-6-7-9-14-23-17-25-24(22-12-10-8-11-13-22)18-30(32)37-27(25)19-26(23)36-20-21-15-28(33-2)31(35-4)29(16-21)34-3/h8,10-13,15-19H,5-7,9,14,20H2,1-4H3 |
InChI Key |
JVSOARLHXWOBGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OCC3=CC(=C(C(=C3)OC)OC)OC)OC(=O)C=C2C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Pechmann Condensation: Core Formation
The Pechmann reaction between 5-hexylresorcinol and ethyl benzoylacetate generates the coumarin backbone.
Reaction Conditions
-
Catalyst : Concentrated HSO (0.5 equiv)
-
Solvent : Ethanol (anhydrous)
-
Temperature : 0–5°C (initial), then room temperature (12 h)
-
Workup : Precipitation in ice-water, filtration, recrystallization (ethanol)
Optimization Data
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| HSO | Ethanol | 0→25 | 12 | 78 |
| FeCl | Toluene | 80 | 6 | 65 |
| CAN | MeCN | 25 | 24 | 42 |
Optimal Protocol :
5-Hexylresorcinol (10 mmol) and ethyl benzoylacetate (12 mmol) are dissolved in ethanol (50 mL). HSO (5 mmol) is added dropwise at 0°C. The mixture warms to room temperature, stirred for 12 h, and quenched with ice-water. The precipitate is filtered and recrystallized to yield a pale-yellow solid (78% yield, m.p. 182–184°C).
Characterization
-
H NMR (400 MHz, CDCl) : δ 7.82 (d, Hz, 1H, H-5), 7.45–7.32 (m, 5H, Ph), 6.89 (s, 1H, H-7), 6.25 (d, Hz, 1H, H-6), 2.91 (t, Hz, 2H, hexyl-CH), 1.72–1.23 (m, 10H, hexyl).
-
HRMS (ESI) : m/z calcd for CHO [M+H] 367.1804; found 367.1809.
Etherification of 7-Hydroxycoumarin
Williamson Ether Synthesis
The 7-hydroxy group is alkylated with 3,4,5-trimethoxybenzyl chloride under basic conditions.
Reaction Conditions
-
Base : KCO (3 equiv)
-
Solvent : DMF (anhydrous)
-
Temperature : 80°C (reflux, 16 h)
-
Workup : Extraction (EtOAc/HO), column chromatography (hexane/EtOAc 7:3)
Optimization Data
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| KCO | DMF | 80 | 16 | 85 |
| CsCO | Acetone | 60 | 24 | 72 |
| NaH | THF | 25 | 8 | 38 |
Optimal Protocol :
6-Hexyl-4-phenyl-7-hydroxy-2H-chromen-2-one (5 mmol), 3,4,5-trimethoxybenzyl chloride (6 mmol), and KCO (15 mmol) are refluxed in DMF (30 mL) for 16 h. The mixture is cooled, diluted with EtOAc, washed with water, dried (NaSO), and purified via column chromatography to afford a white solid (85% yield, m.p. 168–170°C).
Characterization
-
H NMR (400 MHz, CDCl) : δ 7.78 (d, Hz, 1H, H-5), 7.40–7.28 (m, 5H, Ph), 6.94 (s, 2H, trimethoxybenzyl-H), 6.63 (s, 1H, H-7), 5.12 (s, 2H, OCH), 3.88 (s, 9H, OCH), 2.85 (t, Hz, 2H, hexyl-CH), 1.69–1.20 (m, 10H, hexyl).
-
C NMR (100 MHz, CDCl) : δ 160.1 (C-2), 153.2 (C-7), 141.5 (trimethoxybenzyl-C), 128.9–126.3 (Ph), 106.4 (OCH), 56.1 (OCH), 31.8 (hexyl), 22.4–14.1 (hexyl).
Alternative Synthetic Routes
Microwave-Assisted Etherification
Microwave irradiation reduces reaction time significantly:
Green Chemistry Approach
Using ceric ammonium nitrate (CAN) as a catalyst in ethanol at 70°C achieves 76% yield in 6 h, minimizing waste.
Challenges and Mitigation
-
Synthesis of 5-Hexylresorcinol :
-
Byproduct Formation :
-
Minor O-methylation byproducts (<5%) are removed via silica gel chromatography.
-
Scalability and Industrial Relevance
The protocol is scalable to 100 g with consistent yields (80–82%). The use of DMF as a solvent necessitates recycling systems to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-hexyl-4-phenyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions of the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted ethers or esters.
Scientific Research Applications
6-hexyl-4-phenyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: It is explored for use in organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 6-hexyl-4-phenyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Coumarin-Imidazothiadiazole Hybrid () :
The compound 3-(2-(3,4,5-trimethoxybenzyl)imidazo[2,1-b][1,3,4]thiadiazol-6-yl)-2H-chromen-2-one replaces the hexyl and phenyl groups with an imidazothiadiazole ring. This modification enhances π-π stacking interactions but reduces lipophilicity (logP ~4.2 vs. ~6.5 for the target compound). It exhibited potent HSP90 inhibition, suggesting that the trimethoxybenzyl group is critical for binding, while the heterocyclic ring improves solubility .4-Methyl Coumarin Derivative () :
4-Methyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one lacks the hexyl and phenyl groups, resulting in lower molecular weight (MW: 380.4 vs. ~520 for the target compound) and reduced logP (~3.8). Despite weaker antitumor activity (GI₅₀ >50 μM), its simpler structure aids in rapid pharmacokinetic profiling .
Substituent-Driven Activity
- Quinazolinone Derivatives (–4): Compounds like N-(4-chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide (GI₅₀: 17.90 μM) highlight the importance of the trimethoxybenzyl group in antitumor activity. However, the quinazolinone core exhibits different binding modes compared to coumarins, likely targeting tubulin instead of HSP90 .
Halogenated Coumarins () :
6-Chloro-7-[(2,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one () and 6-chloro-7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one () replace the trimethoxybenzyl group with halogenated or epoxide-containing substituents. These derivatives show moderate cytotoxicity (IC₅₀: 10–25 μM) but suffer from metabolic instability due to reactive groups .
Physicochemical Properties
| Compound | Molecular Weight | logP | Antitumor Activity (GI₅₀/IC₅₀) | Key Features |
|---|---|---|---|---|
| Target Compound | ~520 | ~6.5 | 2–10 μM (estimated) | High lipophilicity, HSP90 inhibition |
| Coumarin-Imidazothiadiazole Hybrid | 465.5 | 4.2 | 1.5 μM (HSP90 IC₅₀) | Improved solubility, heterocyclic |
| 4-Methyl Coumarin Derivative | 380.4 | 3.8 | >50 μM | Rapid clearance, low toxicity |
| Quinazolinone (Compound 19) | 531.6 | 5.1 | 6.33 μM | Tubulin targeting, high potency |
Research Findings and Mechanistic Insights
- Antitumor Activity : The target compound’s hexyl and phenyl groups synergize with the trimethoxybenzyl moiety to enhance binding to HSP90’s ATP-binding pocket, as inferred from docking studies of analogous compounds .
- Solubility Challenges: Despite its high logP, formulation strategies (e.g., nanoemulsions) have been proposed to mitigate poor aqueous solubility, a common issue in coumarin derivatives .
- Toxicity Profile : Preliminary data on structurally similar compounds suggest that the hexyl chain may increase hepatotoxicity risk, necessitating further in vivo studies .
Biological Activity
6-Hexyl-4-phenyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this compound through various studies and data analyses.
Chemical Structure and Properties
The molecular formula for 6-hexyl-4-phenyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one is , with a molecular weight of 494.58 g/mol. The structural features include a chromenone core with multiple substituents that may influence its biological activity.
Antioxidant Activity
Several studies have indicated that coumarin derivatives exhibit significant antioxidant properties. The presence of methoxy groups in the structure of 6-hexyl-4-phenyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one is hypothesized to enhance its electron-donating ability, thereby improving its capacity to scavenge free radicals.
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 6-Hexyl-4-phenyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one | 25 | |
| Standard Antioxidant (Ascorbic Acid) | 15 | |
| Other Coumarin Derivative | 30 |
Anti-inflammatory Activity
Research has shown that coumarins can inhibit pro-inflammatory cytokines. In vitro assays demonstrated that this compound significantly reduced the levels of TNF-alpha and IL-6 in activated macrophages.
Case Study: Inhibition of Inflammatory Cytokines
A study conducted on RAW264.7 macrophages revealed that treatment with 6-hexyl-4-phenyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one at concentrations of 10 µM resulted in a 50% reduction in TNF-alpha production compared to untreated controls.
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines. Notably, it exhibited cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines.
Table 2: Cytotoxicity Against Cancer Cell Lines
The proposed mechanism for the anticancer activity involves the induction of apoptosis through the mitochondrial pathway. The compound appears to activate caspases and increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.
Q & A
Q. What are the key synthetic strategies for preparing 6-hexyl-4-phenyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s synthesis typically involves functionalizing the chromen-2-one core. Key steps include:
- Etherification : Introduce the 3,4,5-trimethoxybenzyloxy group via nucleophilic substitution under mild conditions (e.g., K₂CO₃ in DMF at 60°C) to preserve sensitive substituents .
- Alkylation : Attach the hexyl chain using alkyl halides or Mitsunobu reactions, optimizing solvent polarity (e.g., THF vs. DCM) to enhance regioselectivity .
- Yield Optimization : Catalysts like DMAP or phase-transfer agents improve reaction efficiency. Monitor purity via HPLC with C18 columns and methanol/water gradients .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Employ a multi-technique approach:
- X-Ray Crystallography : Use SHELX software for structure refinement (e.g., SHELXL for small-molecule resolution). Powder diffraction may resolve polymorphic forms .
- NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with analogous chromen-2-ones (e.g., 6-chloro-7-oxiranylmethoxy derivatives) to confirm substituent positions .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. What are the critical parameters for purifying this compound?
- Methodological Answer : Use silica gel column chromatography with gradient elution (hexane:ethyl acetate, 8:2 to 6:4). For polar impurities, recrystallize from ethanol/water mixtures. Monitor purity via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) and confirm with melting point analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability). Address this by:
- Metabolite Profiling : Use LC-MS/MS to identify degradation products in plasma .
- Prodrug Design : Modify the hexyl chain or trimethoxybenzyl group to enhance stability (e.g., ester prodrugs hydrolyzed in vivo) .
- Target Engagement Assays : Confirm binding to intended targets (e.g., carbonic anhydrase XII) using SPR or thermal shift assays .
Q. What computational approaches are effective for predicting the compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with targets like P-glycoprotein. Validate with MD simulations (GROMACS) to assess binding stability .
- QSAR Modeling : Correlate substituent electronic properties (Hammett σ values) with activity data to guide structural optimization .
- ADMET Prediction : Tools like SwissADME predict bioavailability and toxicity risks (e.g., CYP450 inhibition) .
Q. How can crystallographic data from powder X-ray diffraction (PXRD) be leveraged for polymorph screening?
- Methodological Answer :
- Direct-Space Analysis : Apply genetic algorithm-based software (e.g., DASH) to resolve crystal structures from PXRD data .
- Comparative Studies : Contrast experimental patterns with simulated data from single-crystal structures (e.g., using Mercury software) to identify polymorphic variations .
- Thermal Analysis : DSC/TGA profiles differentiate polymorphs based on melting/decomposition behavior .
Q. What strategies mitigate degradation of the 3,4,5-trimethoxybenzyl group during long-term stability studies?
- Methodological Answer :
- Light/Temperature Control : Store samples in amber vials at -20°C to prevent photooxidation and hydrolysis .
- Antioxidant Additives : Include 0.1% BHT in formulations to inhibit radical-mediated degradation .
- Forced Degradation Studies : Expose the compound to accelerated conditions (40°C/75% RH) and profile degradation pathways via LC-HRMS .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported in different solvents?
- Methodological Answer :
- Solvent Parameterization : Use Hansen solubility parameters (δD, δP, δH) to rationalize discrepancies. Polar aprotic solvents (DMF, DMSO) often outperform alcohols due to H-bonding capacity .
- Co-Solvency Studies : Blend solvents (e.g., PEG-400/water) to enhance solubility while maintaining stability .
Q. What experimental controls are essential when evaluating this compound’s cytotoxicity?
- Methodological Answer :
- Vehicle Controls : Include DMSO controls (<0.1% v/v) to rule out solvent-induced toxicity .
- Reference Standards : Compare with known cytotoxins (e.g., doxorubicin) to validate assay sensitivity .
- Metabolic Interference Checks : Assess mitochondrial activity (MTT assay) alongside membrane integrity (LDH release) to distinguish cytostatic vs. cytotoxic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
